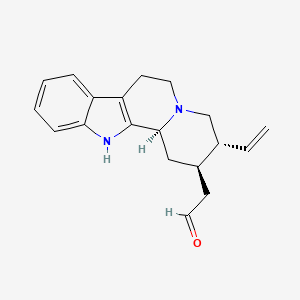

Corynantheal

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C19H22N2O |

|---|---|

分子量 |

294.4 g/mol |

IUPAC 名称 |

2-[(2R,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]acetaldehyde |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h2-6,10,13-14,18,20H,1,7-9,11-12H2/t13-,14-,18-/m0/s1 |

InChI 键 |

SERYQFDKEYVUFP-DEYYWGMASA-N |

手性 SMILES |

C=C[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1CC=O)NC4=CC=CC=C34 |

规范 SMILES |

C=CC1CN2CCC3=C(C2CC1CC=O)NC4=CC=CC=C34 |

同义词 |

corynantheal |

产品来源 |

United States |

Biosynthesis and Enzymatic Pathways of Corynantheal

Precursor Compounds and Initial Biosynthetic Steps

The initial stages of corynantheal biosynthesis involve the condensation of two primary precursor molecules: tryptamine (B22526) and secologanin (B1681713).

Tryptamine and Secologanin as Primary Building Blocks

Tryptamine is an indole (B1671886) alkaloid derived from the amino acid tryptophan through decarboxylation pugetsound.edu. Secologanin is a monoterpenoid iridoid glucoside pugetsound.edursc.org. These two molecules are recognized as the primary building blocks for the biosynthesis of a large family of monoterpene indole alkaloids, including this compound researchgate.netfrontiersin.orgcjnmcpu.compugetsound.edursc.orgbiorxiv.org.

Role of Strictosidine (B192452) and Strictosidine Aglycone Formation

The condensation of tryptamine and secologanin results in the formation of strictosidine researchgate.netfrontiersin.orgcjnmcpu.comrsc.org. Strictosidine is a central intermediate in the biosynthesis of nearly all MIAs acs.orgfrontiersin.orgnih.gov. Following the formation of strictosidine, a crucial step is its deglycosylation, which is the removal of the glucose moiety. This reaction, typically catalyzed by strictosidine glucosidase (SGD), yields strictosidine aglycone acs.orgfrontiersin.orgnih.gov. Strictosidine aglycone is a highly reactive intermediate that can exist in various isomeric forms nih.gov.

Enzymatic Condensation via Strictosidine Synthase (STR)

The pivotal step in the formation of strictosidine from tryptamine and secologanin is catalyzed by the enzyme strictosidine synthase (STR) researchgate.netfrontiersin.orgcjnmcpu.compugetsound.edunih.gov. STR facilitates a stereoselective Pictet-Spengler condensation reaction between the indole ethylamine (B1201723) moiety of tryptamine and the secologanin molecule researchgate.netcjnmcpu.comnih.govwikipedia.org. This enzymatic reaction specifically leads to the formation of 3α-(S)-strictosidine nih.gov. STR is considered an indispensable enzyme in the biosynthesis of monoterpenoid indole and β-carboline alkaloids cjnmcpu.com. The enzyme acts as a scaffold, increasing the local concentrations of its substrates and properly orienting the intermediate for stereoselective product formation wikipedia.org.

Core Pathway Elucidation Leading to this compound

From the reactive intermediate strictosidine aglycone, the biosynthetic pathway proceeds through a series of enzymatic steps to yield this compound.

Reduction of Strictosidine Aglycone by Medium-Chain Alcohol Dehydrogenase (CpDCS)

Following the formation of strictosidine aglycone, a reduction step is required for the biosynthesis of this compound. This reduction is catalyzed by a medium-chain alcohol dehydrogenase (CpDCS) acs.orgresearchgate.netresearchgate.netnih.gov. In the context of Cinchona pubescens, CpDCS has been shown to act on strictosidine aglycone, leading to the formation of dihydrocorynantheine (B1227059) aldehyde acs.orgresearchgate.net. While this compound itself is an aldehyde, related studies on quinine (B1679958) biosynthesis, which branches from intermediates near this compound, indicate that reduction of strictosidine aglycone by an enzyme like CpDCS is an early step acs.orgresearchgate.net. It has been proposed that control of the equilibrium of strictosidine aglycone could yield corynantheine (B231211) aldehyde, a precursor to this compound acs.org.

De-esterification and Decarboxylation Mediated by Esterase (CpDCE)

Subsequent to the reduction step, the pathway to this compound involves de-esterification and decarboxylation reactions. These transformations are mediated by an esterase enzyme, specifically CpDCE in Cinchona pubescens acs.orgresearchgate.netresearchgate.netnih.gov. CpDCE acts on intermediates downstream of strictosidine aglycone reduction, leading to demethylation, decarboxylation, and the formation of products like dihydrothis compound acs.org. It is reasoned that hydrolysis catalyzed by an esterase orthologue, followed by decarboxylation, would yield this compound from strictosidine aglycone acs.org. This suggests a role for CpDCE or a similar esterase in the conversion of an intermediate, likely a modified strictosidine aglycone derivative, to this compound through the removal of an ester group and subsequent decarboxylation acs.org.

Here is a summary of key enzymes and intermediates in the biosynthesis of this compound:

| Compound/Enzyme | Role in Biosynthesis |

| Tryptamine | Primary building block |

| Secologanin | Primary building block |

| Strictosidine | Central intermediate formed from tryptamine and secologanin |

| Strictosidine Aglycone | Reactive intermediate formed by deglycosylation of strictosidine |

| Strictosidine Synthase (STR) | Catalyzes the condensation of tryptamine and secologanin to form strictosidine |

| Medium-Chain Alcohol Dehydrogenase (CpDCS) | Catalyzes the reduction of strictosidine aglycone or a derivative |

| Esterase (CpDCE) | Mediates de-esterification and decarboxylation steps leading to this compound formation |

Proposed Intermediate Role of this compound in Downstream Alkaloid Pathways

This compound is hypothesized to serve as a key intermediate in the biosynthetic pathways leading to a variety of downstream monoterpene indole alkaloids. acs.orgrsc.org Evidence from in planta tracer experiments has supported the role of this compound as an early intermediate in the biosynthesis of Cinchona alkaloids, such as quinine and quinidine (B1679956). acs.orgrsc.orgbiorxiv.org Specifically, it is proposed that this compound is converted through a series of redox reactions to cinchonaminal, which is considered a crucial intermediate between this compound and the 9-keto-quinoline bases like cinchonidinone. rsc.org The incorporation of a this compound intermediate suggests the loss of the methoxycarbonyl group at an early stage in the pathway. pugetsound.edu

While this compound itself has been proposed as an intermediate, studies also indicate that its dihydro analog, dihydrothis compound, is a key early biosynthetic intermediate in the formation of dihydro-series quinine-related compounds. acs.orgresearchgate.net The conversion of strictosidine aglycone to dihydrothis compound involves reduction and esterase-triggered decarboxylation steps. acs.orgresearchgate.net

Divergent and Parallel Biosynthetic Branches Involving this compound

The biosynthesis involving this compound can lead to divergent and parallel pathways, contributing to the structural diversity of MIAs. The central intermediate in the biosynthesis of many MIAs, including those in the corynanthe, iboga, and aspidosperma scaffolds, is strictosidine. acs.orgpugetsound.eduresearchgate.net this compound and its derivatives are formed downstream of strictosidine. acs.orgpugetsound.edu

Pathways to Methoxylated and Non-Methoxylated this compound Analogs

Recent research has shed light on the origin of the methoxy (B1213986) group found in some Cinchona alkaloids, revealing parallel pathways that produce both methoxylated and non-methoxylated compounds. biorxiv.orgd-nb.infompg.de Contrary to previous assumptions that methoxylation occurs late in the pathway, studies indicate that the methoxy group in alkaloids like quinine and quinidine is introduced at an early stage, specifically onto the starting substrate tryptamine, forming 5-methoxytryptamine (B125070). biorxiv.orgd-nb.infompg.de Both tryptamine and 5-methoxytryptamine are then processed through downstream enzymatic steps, leading to the parallel formation of non-methoxylated intermediates like this compound and methoxylated intermediates like 5-methoxythis compound (though 5-methoxythis compound was not explicitly named in the provided snippets, the concept of parallel pathways producing methoxylated analogs of early intermediates is supported). biorxiv.orgd-nb.infompg.de The co-occurrence of both substrates and the substrate promiscuity of downstream enzymes facilitate these parallel branches. biorxiv.orgd-nb.infompg.de

Stereochemical Considerations and Isomerization Mechanisms within Biosynthesis

Stereochemistry is a critical aspect of MIA biosynthesis, and specific mechanisms exist to control the stereochemical outcomes, including isomerization. The initial Pictet-Spengler condensation, catalyzed by strictosidine synthase, typically generates a tetrahydro-beta-carboline scaffold with a 3S stereocenter. researchgate.net However, some MIAs possess a non-canonical 3R stereocenter. researchgate.net Studies in Mitragyna speciosa (Kratom) have revealed that the isomerization from the 3S to the 3R configuration can occur downstream of the initial condensation through oxidation and stereoselective reduction of an iminium species, such as 20S-3-dehydrocorynantheidine. researchgate.net This enzymatic epimerization, catalyzed by an oxidase/reductase pair with broad substrate specificity, can influence the stereochemistry of downstream alkaloids, potentially including this compound derivatives. researchgate.net

Within the Cinchona alkaloid pathway, the central carbonyl group of intermediates like cinchoninone (B1261553) allows for rapid 8-epimerization, contributing to the presence of epimeric forms of the final alkaloids. scribd.com While not directly focused on this compound, this highlights the importance of isomerization in shaping the final stereochemical profile of alkaloids derived from the corynanthe-type scaffold.

Genetic and Molecular Basis of this compound Biosynthesis

The biosynthesis of this compound and related MIAs is controlled by specific genes encoding the necessary enzymes. Identifying and characterizing these genes and understanding their regulation are key areas of research.

Identification and Characterization of Key Biosynthetic Enzymes

Several key enzymes involved in the early steps of MIA biosynthesis, relevant to this compound formation, have been identified and characterized. Strictosidine synthase (STR) is an indispensable enzyme that catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the central intermediate. researchgate.netd-nb.infocjnmcpu.com In the context of Cinchona alkaloid biosynthesis, a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) have been identified as enzymes that yield dihydrothis compound from strictosidine aglycone through reduction and esterase-triggered decarboxylation. acs.orgresearchgate.net An orthologue of CpDCS, MsDCS, has also been identified in Mitragyna speciosa, involved in the formation of dihydrocorynantheine aldehyde, a putative precursor of mitragynine (B136389). acs.org The identification and characterization of these enzymes, often through techniques involving recombinant protein expression and in vitro assays, provide crucial insights into the specific reactions leading to this compound and its derivatives. acs.orgresearchgate.netresearchgate.net

Transcriptomic and Metabolomic Approaches in Pathway Discovery

Transcriptomic and metabolomic approaches have been instrumental in the discovery and elucidation of biosynthetic pathways, including those involving this compound. acs.orgresearchgate.netnih.govuni.lunih.gov By analyzing gene expression profiles (transcriptomics) and the complete set of metabolites (metabolomics) in different plant tissues or under various conditions, researchers can identify candidate genes encoding biosynthetic enzymes and correlate them with the accumulation of specific metabolites. acs.orgresearchgate.netnih.gov

In studies on Cinchona alkaloid biosynthesis, combining metabolomics and transcriptomics data from different tissues of Cinchona pubescens allowed for the identification of genes involved in the pathway, leading to the discovery of enzymes like CpDCS and CpDCE responsible for dihydrothis compound formation. acs.orgresearchgate.net Untargeted and targeted metabolomics analyses have also been used to identify putative intermediates, including this compound and dihydrothis compound, in different plant tissues, providing clues about the pathway intermediates and their distribution. biorxiv.orgd-nb.infompg.de Furthermore, transcriptomic analysis can help identify candidate genes encoding enzymes based on their co-expression with known pathway genes or their presence in tissues where the metabolites of interest accumulate. acs.orgresearchgate.netmpg.de

The integration of multiomics data, such as transcriptomics and metabolomics, combined with protein-protein interaction screening, has proven effective in identifying enzyme complexes and organized pathways involved in alkaloid biosynthesis, as demonstrated in studies on Mitragyna speciosa. researchgate.net

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

| Enzyme/Intermediate | Role in Pathway | Organism(s) |

| Strictosidine Synthase (STR) | Catalyzes Pictet-Spengler condensation of tryptamine and secologanin to strictosidine | Catharanthus roseus, Rauvolfia serpentina, Cinchona pubescens d-nb.infocjnmcpu.comresearchgate.net |

| Strictosidine | Central intermediate in MIA biosynthesis | Various MIA-producing plants acs.orgbiorxiv.orgpugetsound.eduresearchgate.netd-nb.info |

| Strictosidine Aglycone | Product of strictosidine deglycosylation | Cinchona pubescens acs.orgresearchgate.net |

| CpDCS (Medium-chain alcohol dehydrogenase) | Reduces strictosidine aglycone to dihydrocorynantheine aldehyde (leading to dihydrothis compound) | Cinchona pubescens acs.orgresearchgate.net |

| CpDCE (Esterase) | Involved in decarboxylation leading to dihydrothis compound from corynantheine aldehyde | Cinchona pubescens acs.orgresearchgate.net |

| This compound | Proposed intermediate in downstream alkaloid pathways | Cinchona ledgeriana, Cinchona robusta, Cinchona calisaya nih.govrsc.orgcjnmcpu.com |

| Dihydrothis compound | Early biosynthetic intermediate for dihydro-series quinine alkaloids | Cinchona pubescens acs.orgresearchgate.net |

| 5-Methoxytryptamine | Early precursor for methoxylated Cinchona alkaloids | Cinchona pubescens biorxiv.orgd-nb.infompg.de |

Subcellular Localization and Regulation of Biosynthetic Enzymes

The biosynthesis of monoterpene indole alkaloids (MIAs), including this compound and its derivatives, involves a complex network of enzymatic reactions that are spatially organized within different cellular compartments and cell types in plants. This compartmentalization is crucial for pathway efficiency and regulation nih.govnih.govnih.gov. While the specific subcellular localization for every enzyme directly involved solely in this compound formation may not be fully elucidated, insights from the biosynthesis of related MIAs, such as those in Catharanthus roseus and Cinchona pubescens, provide a framework for understanding the likely cellular organization.

Studies on MIA biosynthesis in C. roseus have shown that the pathway is distributed across at least four different cell types and involves enzymes localized in multiple subcellular compartments, including the vacuole, cytosol, endoplasmic reticulum (ER), and nucleus nih.govnih.gov. For instance, strictosidine synthase (STR), which catalyzes an early committed step in MIA biosynthesis, is typically found within the vacuole nih.gov. Strictosidine glucosidase (SGD), acting downstream of STR, has been observed to be nucleus-targeted nih.gov. Enzymes involved in the synthesis of the precursors tryptamine and secologanin, such as tryptophan decarboxylase (TDC) and loganic acid O-methyltransferase (LAMT), are reported to form homodimers in the cytosol, a mechanism that may prevent their passive diffusion into the nucleus nih.gov. Secologanin synthase (SLS), a cytochrome P450 enzyme, is anchored to the ER membrane, facilitating secologanin production on the cytosolic side nih.gov. This intricate compartmentalization necessitates the transport of intermediates between different cellular locations nih.gov.

In the context of this compound and dihydrothis compound formation, which are intermediates in pathways like quinine biosynthesis in Cinchona pubescens, specific enzymes have been identified. Transcriptomic and metabolomic analyses in C. pubescens have led to the discovery of enzymes involved in the early steps leading to dihydrothis compound from strictosidine aglycone, including a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) uni.lu. While the precise subcellular localization of CpDCS and CpDCE is not explicitly detailed in the provided information, their involvement in a broader MIA pathway strongly suggests they are also subject to specific cellular compartmentalization, consistent with the paradigm observed in other MIA-producing plants nih.govnih.govnih.gov.

Chemical Synthesis Strategies for Corynantheal and Its Analogs

Total Synthesis Approaches to Corynantheal and Corynantheine (B231211) Alkaloids

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides ultimate control over the molecular architecture. For corynantheine alkaloids, these strategies are often benchmarked by their ability to selectively produce a single desired stereoisomer.

The precise control of stereochemistry is paramount in the synthesis of alkaloids like this compound. Enantioselective and diastereoselective methods are employed to ensure the formation of the correct three-dimensional arrangement of atoms.

A key challenge is the construction of the indolo[2,3-a]quinolizidine moiety with the desired stereoconfiguration. One successful approach involves the stereoselective cyclocondensation of (S)-tryptophanol with a suitable δ-oxoester. researchgate.netnih.gov This reaction sets the initial chirality, which is then carried through subsequent transformations. Following this, a regio- and stereoselective cyclization of the resulting oxazolopiperidones onto the lactam carbonyl group helps to form the core structure. researchgate.netnih.gov

Furthermore, diastereoselective hydrogenation is a critical step in many synthetic routes. For instance, the reduction of a vinylogous amide functionality can proceed as a diastereoselective hydrogenation to yield an amino alcohol as a single diastereomer, effectively controlling the relative stereochemistry at newly formed chiral centers. nih.gov These methodologies allow for the synthesis of specific epimers by carefully choosing reagents and reaction conditions. A notable strategy enables the enantio- and diastereoselective synthesis of three out of the four possible epimers of the quinolizidine (B1214090) alkaloids from common starting materials. nih.govdiva-portal.org

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules, including the indoloquinolizidine alkaloids. sciengine.com This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. Both metal-based catalysts and small organic molecules (organocatalysts) have been successfully applied. sciengine.com

Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have proven effective for generating the core structures. nih.govnih.gov For example, the reaction between terminal alkyl alkynes and alkenyl isocyanates, catalyzed by a rhodium(I) complex with chiral phosphoramidite (B1245037) ligands, can produce 5-alkyl indolizinones with high enantioselectivity. nih.gov This method establishes a key aza-quaternary stereocenter in a single step. nih.gov

Recent advancements have led to the development of a catalytic, asymmetric platform that provides rapid access to a variety of corynantheine alkaloids. nih.govfigshare.comnorthwestern.edu This platform has enabled the first enantioselective total syntheses of several related natural products, showcasing the power of asymmetric catalysis to unlock access to entire families of alkaloids. nih.govfigshare.com

| Catalyst Type | Reaction | Key Feature |

| Rhodium(I)/Phosphoramidite | [2+2+2] Cycloaddition | Forms 5-alkyl indolizinones with high enantioselectivity. nih.gov |

| Organocatalysts | Cascade Reactions | Constructs complex scaffolds with multiple stereocenters in one pot. rsc.org |

Development of Flexible and Efficient Synthetic Routes

Modern synthetic chemistry emphasizes not only the successful synthesis of a target molecule but also the efficiency and elegance of the route. Strategies such as cascade reactions and the minimization of protecting groups are central to this philosophy.

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single reaction vessel without the isolation of intermediates. sciepublish.com This approach significantly improves efficiency by reducing the number of steps, purifications, and the amount of solvent and reagents used. sciepublish.com

The synthesis of this compound and its relatives has benefited greatly from such strategies. For example, an enantioselective and diastereodivergent one-pot cascade sequence is a cornerstone of a general strategy to access both corynantheine and ipecac alkaloids. nih.govdiva-portal.org This is followed by an additional diastereodivergent reaction step, allowing for remarkable control over the final stereochemical outcome. nih.govdiva-portal.org In some cases, complex tricyclic systems can be formed through a protecting-group-free cascade relay process. researchgate.net Organocatalysis is particularly well-suited for initiating complex cascades; for instance, a quadruple-cascade reaction catalyzed by a diphenylprolinol derivative can construct a fully substituted hexahydrophenanthridine core, bearing five contiguous stereocenters, in a single operation with excellent stereoselectivity. rsc.org

Synthetic routes to this compound have been developed with a specific focus on excluding protecting groups and limiting the isolation and purification of intermediates. nih.govdiva-portal.org This approach, often coupled with cascade reactions, leads to highly streamlined and efficient syntheses. The ideal strategy is often described as a "protecting group-free" synthesis. neliti.com This can be achieved by carefully selecting reagents and reaction conditions that are chemoselective, reacting with only one type of functional group in the presence of others. jocpr.com By designing synthetic sequences where multiple steps can be performed in the same pot, the need for intermediate isolation is reduced, saving time and resources. nih.govdiva-portal.org

Preparation of Non-Natural Epimers and Analogs of this compound

The ability to synthesize not just the natural product but also its stereoisomers (epimers) and structural variants (analogs) is a key advantage of chemical synthesis. These non-natural compounds are invaluable for studying structure-activity relationships and developing new therapeutic agents.

A highly flexible and stereodivergent synthetic strategy has been developed that allows for the enantio- and diastereoselective synthesis of three out of four possible epimers of the core quinolizidine structure from common starting materials and a common synthetic route. nih.govdiva-portal.org This methodology has been successfully applied to the total synthesis of an array of non-natural epimers of corynanthe-related natural products. nih.govdiva-portal.org

This strategic flexibility also permits the synthesis of biologically interesting analogs that are not accessible from natural sources. An example includes the creation of thieno[3,2-a]quinolizidine derivatives, where a thiophene (B33073) ring replaces the indole (B1671886) nucleus of the corynantheine skeleton. nih.govdiva-portal.org This demonstrates the power of total synthesis to generate novel molecular architectures for biological screening.

Synthetic Diversification for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to map out the chemical features responsible for its biological activity. For complex molecules like Corynanthe alkaloids, this requires synthetic strategies that allow for the late-stage introduction of chemical diversity. A key approach is Diversity-Oriented Synthesis (DOS), which aims to efficiently generate libraries of structurally diverse small molecules from a common intermediate. nih.govbeilstein-journals.org

One powerful strategy for diversifying the Corynanthe scaffold involves a multicomponent assembly process (MCAP) to build a core structure, which is then elaborated through various chemical reactions. nih.gov For instance, a key intermediate possessing the core heterocyclic skeleton can be functionalized with a reactive "handle," such as an aryl bromide. This handle allows for the application of modern cross-coupling reactions to introduce a wide array of substituents. nih.gov

The Suzuki cross-coupling reaction, in particular, has been utilized to couple aryl bromides on the Corynanthe scaffold with a variety of boronic acids. nih.gov This method enables the systematic variation of electronic properties (electron-donating or -withdrawing groups) and steric bulk at specific positions on the aromatic ring of the alkaloid, which is a classic tactic in SAR exploration. nih.gov The biological activity of Corynanthe alkaloids can vary significantly depending on their substructure and stereochemistry. nih.gov For example, analogs like corynantheidine (B1225087) and mitragynine (B136389) are known potent μ-opioid receptor agonists, and understanding the structural requirements for this activity is a major research driver. nih.gov By creating a library of analogs with diverse functionalities, researchers can probe the specific interactions between the alkaloid and its biological target.

Below is a representative table illustrating how a core scaffold, derived from a Corynanthe precursor, can be diversified for SAR studies using Suzuki coupling.

| Core Scaffold | Boronic Acid Input (R-B(OH)₂) | Resulting Analog (Structure with R-group) | Purpose of Modification |

|---|---|---|---|

| Corynanthe-like scaffold with Aryl-Br | Phenylboronic acid | Analog with Phenyl group | Baseline steric and electronic properties |

| Corynanthe-like scaffold with Aryl-Br | 4-Methoxyphenylboronic acid | Analog with Methoxy-phenyl group | Introduce electron-donating group |

| Corynanthe-like scaffold with Aryl-Br | 4-Trifluoromethylphenylboronic acid | Analog with CF₃-phenyl group | Introduce strong electron-withdrawing group |

| Corynanthe-like scaffold with Aryl-Br | 2-Naphthylboronic acid | Analog with Naphthyl group | Increase steric bulk and hydrophobicity |

| Corynanthe-like scaffold with Aryl-Br | 3-Furylboronic acid | Analog with Furyl group | Introduce a heteroaromatic ring |

Exploring Novel Structural Scaffolds Derived from this compound Precursors

The Corynanthe alkaloid framework, biosynthetically derived from strictosidine (B192452), is not only a source of bioactive molecules itself but also serves as a precursor to other major classes of indole alkaloids. nih.gov Nature utilizes rearrangement reactions to transform the Corynanthe skeleton into the more complex Aspidosperma and Iboga scaffolds. nih.gov This biosynthetic strategy provides inspiration for synthetic chemists to use this compound precursors as starting points for generating entirely new, non-natural molecular architectures.

Synthetic strategies focused on generating skeletal diversity are a key component of diversity-oriented synthesis. beilstein-journals.orgmskcc.org These approaches use rearrangement, fragmentation, or cycloaddition reactions to fundamentally alter the core ring system of a starting molecule. A powerful method involves using multicomponent reactions, where three or more starting materials combine in a single operation to rapidly build molecular complexity. nih.gov By starting with a precursor that contains the indole core of this compound, such as a dihydro-β-carboline, it is possible to construct a variety of fused heterocyclic systems that are structurally distinct from the parent alkaloid. nih.gov

For example, a strategy involving a Mannich-type multicomponent assembly followed by a 1,3-dipolar cycloaddition can generate novel pentacyclic systems. nih.govacs.org Depending on the specific reactants and reaction pathways chosen, this approach can yield a diverse array of unique heterocyclic scaffolds, demonstrating the power of using a Corynanthe-related precursor to access novel chemical space. nih.gov Another innovative approach involves a "retro-biosynthetic" strategy, where the rearranged oxindole (B195798) alkaloid rhynchophylline (B1680612) can be converted back to the Corynanthe skeleton via a Wagner–Meerwein rearrangement, highlighting the synthetic accessibility and interchangeability of these complex scaffolds. rsc.org

The table below summarizes synthetic strategies used to generate novel scaffolds from precursors sharing the core structural elements of this compound.

| Precursor Type | Synthetic Strategy | Resulting Novel Scaffold Class | Key Transformation |

|---|---|---|---|

| Dihydro-β-carboline | Mannich Reaction / 1,3-Dipolar Cycloaddition | Polycyclic Isoxazolidines | Intermolecular Cycloaddition |

| Dihydro-β-carboline | Multicomponent Assembly | Benzodiazepines | Ring Expansion / Annulation |

| Dihydro-β-carboline | Multicomponent Assembly | Benzoxazocines | Ring Expansion / Annulation |

| Rhynchophylline (Oxindole Alkaloid) | Retro-Biosynthetic Rearrangement | Corynanthe Skeleton | Wagner–Meerwein Rearrangement |

| Corynanthe Skeleton | Biomimetic Oxidative Rearrangement | Aspidosperma / Iboga Skeletons | Skeletal Rearrangement |

Molecular Mechanisms of Action of Corynantheal and Its Derivatives in Biological Systems

In Vitro Receptor Binding and Ligand Interaction Studies

In vitro studies are fundamental to understanding how compounds like Corynantheal interact with specific biological receptors. These studies provide insights into binding affinity, selectivity, and the nature of the ligand-receptor interaction, such as whether a compound acts as an agonist, antagonist, or modulator.

Modulation of Neurotransmitter Receptors

The indole (B1671886) alkaloid scaffold, present in this compound and its derivatives, is known to interact with various neurotransmitter systems. Studies on indoloquinolizidine derivatives, structurally related to this compound, have demonstrated interactions with dopamine (B1211576) receptors. For instance, a hybrid indoloquinolizidine-peptide compound was functionally characterized through kinetic assays and radioligand binding experiments. ub.edu This compound acted as an orthosteric ligand at dopamine D2, D3, D4, and D5 receptors. ub.edu Interestingly, the same compound exhibited negative allosteric modulator activity at striatal dopamine D1 receptors, affecting agonist and antagonist binding. ub.edu

Furthermore, other derivatives within the corynantheine (B231211) alkaloid class, such as 9-hydroxycorynantheidine and mitragynine (B136389), have shown affinity for opioid receptors (µ, δ, and κ) in receptor binding assays. ub.edu 9-hydroxycorynantheidine demonstrated high affinity and selectivity for µ-opioid receptors, with a pKi value of 7.92, while also showing lower affinity for δ- (pKi 4.51) and κ-opioid (pKi 5.53) receptors. ub.edu Mitragynine also revealed some affinity for the δ-receptor. ub.edu

While this compound itself was listed as a metabolite in a network pharmacology analysis of Tinospora cordifolia that highlighted interactions with neurotransmitter receptors including muscarinic acetylcholine (B1216132) M1, neurotensin (B549771) type 1, neuropeptide Y type 2, dopamine, and neuronal acetylcholine receptors, direct experimental data specifically detailing this compound's binding or modulation of these receptors was not provided in the search results. nih.govresearchgate.net However, the general class of alkaloids is recognized for its ability to influence neurotransmission, often by affecting ion channels. archive.org

Table 1: Receptor Binding Affinity of Selected Corynantheine Alkaloid Derivatives

| Compound | Receptor Type | pKi Value | Selectivity | Reference |

| 9-hydroxycorynantheidine | µ-opioid | 7.92 | High µ | ub.edu |

| 9-hydroxycorynantheidine | δ-opioid | 4.51 | - | ub.edu |

| 9-hydroxycorynantheidine | κ-opioid | 5.53 | - | ub.edu |

| Mitragynine | δ-opioid | Some affinity | - | ub.edu |

Interactions with Adrenoceptors

Certain corynantheine alkaloids have been reported to exhibit blocking activity on adrenoceptors. An indoloquinolizidine derivative (compound 7), related to arborescidine A, was evaluated in vitro for its effects on Alpha-1 and Alpha-2 adrenoceptors. ub.edu While specific quantitative data for this derivative was not detailed, the evaluation indicates interaction with these receptors. ub.edu Yohimbine, another indole alkaloid structurally related to the corynantheine class, is known to act as an antagonist of α2-adrenergic receptors and possesses moderate affinity for α1 and α2 subtypes. researchgate.net Structural features, such as molecular planarity, have been suggested to be important for the affinity of some related compounds to alpha-adrenoceptors. chim.it

Investigation of Orthosteric and Allosteric Ligand Behavior

The study of the hybrid indoloquinolizidine-peptide compound provided a clear example of a corynantheine-related structure exhibiting both orthosteric and allosteric ligand behaviors. ub.edu As mentioned, it bound to the orthosteric site of dopamine D2, D3, D4, and D5 receptors. ub.edu Simultaneously, it acted as a negative allosteric modulator at dopamine D1 receptors, indicating binding to a site distinct from the orthosteric site and influencing the receptor's response to other ligands. ub.edu This highlights the potential for compounds in this structural class to exert complex modulatory effects on receptor function by interacting with multiple binding sites. The concepts of orthosteric and allosteric modulation are well-established mechanisms by which ligands can influence receptor activity, either by binding to the primary ligand-binding site (orthosteric) or to a distinct site (allosteric) that modifies the receptor's conformation and function. researchgate.netnih.gov

Enzymatic Activity Modulation and Signaling Pathway Investigations

Beyond receptor interactions, the biological effects of compounds can also be mediated through the modulation of enzyme activity, which can in turn influence various cellular signaling pathways.

Impact on Cellular Signaling Pathways (e.g., NF-κB, cAMP, mTOR, MAPK, PI3K-Akt)

Research indicates that certain derivatives of this compound can influence key cellular signaling pathways. Dihydrocorynantheol, a derivative, has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition leads to a reduced production of pro-inflammatory mediators such as IL-1β and TNF-α. The NF-κB pathway is a central signaling factor involved in the development and progression of various conditions, and its interaction with pathways like PI3K/Akt/mTOR is documented. nih.gov

The PI3K/Akt/mTOR pathway is a highly conserved network crucial for regulating cell survival, growth, and proliferation. nih.govfrontiersin.orgresearchgate.net Dysregulation of this pathway is frequently observed in various cancers. nih.govfrontiersin.org While the direct impact of this compound itself on the PI3K/Akt/mTOR, cAMP, or MAPK pathways is not extensively detailed in the provided search results, the documented effect of a derivative on NF-κB, which is known to interact with the PI3K/Akt/mTOR axis, suggests a potential for broader influence on interconnected signaling networks. nih.gov

Cellular Effects in Preclinical Models

Studies utilizing preclinical cellular models have investigated the effects of this compound and its derivatives on various cellular processes, including cytotoxicity, apoptosis induction, and ion channel modulation.

Cytotoxic Effects on Specific Cell Lines and Associated Molecular Events

Corynantheine alkaloids, which include this compound derivatives, have demonstrated cytotoxic effects against a range of cancer cell lines. For instance, compounds derived from this compound have shown activity against HepG2 cells (liver cancer cell line) with an IC50 value of 2.57 µM. In vitro studies have also indicated significant cytotoxicity against breast cancer cells (MDA-MB-231).

Cytotoxic drugs can disrupt cell proliferation by affecting the cell cycle machinery, leading to cell cycle arrest or cell death. waocp.org The molecular events underlying cytotoxicity can involve various mechanisms, including the generation of reactive oxygen species (ROS), which play a role in both carcinogenesis and tumor cell progression. waocp.org High intracellular ROS levels in normal cells can cause DNA damage and lead to cell death, while in cancer cells, low to medium levels can promote proliferation. waocp.org

While specific molecular events triggered by this compound leading to cytotoxicity are not fully elaborated in the provided results, the observed cytotoxic effects of its derivatives on cancer cell lines highlight their potential in this area.

Here is a table summarizing some reported cytotoxic effects of this compound derivatives:

| Compound Class | Cell Line Affected | Reported Effect | Associated Molecular Events (where reported) |

| Corynantheine Alkaloids | HepG2 | Cytotoxicity (IC50 = 2.57 µM) | Not specified in detail |

| Corynantheine Alkaloids | MDA-MB-231 | Significant Cytotoxicity | Not specified in detail |

| Dihydrocorynantheol | N/A | Anti-inflammatory | Inhibition of NF-κB pathway |

Induction of Apoptosis in Cellular Contexts

Apoptosis, or programmed cell death, is a critical process in biological systems, and its induction is a common target for therapeutic agents, particularly in cancer. abcam.commdpi.com Some indoloquinolizidine derivatives, a structural class encompassing this compound derivatives, have been reported to induce apoptosis in leukemia cells. researchgate.net The indole structure present in these compounds is considered crucial for their bioactivity, including interactions with cellular receptors and the induction of apoptosis. researchgate.net

Apoptosis can be induced through various methods, including chemical induction, which involves agents that act on apoptosis-related proteins. abcam.com The process can involve the activation of caspases, a family of proteases that play a key role in the execution phase of apoptosis. mdpi.comresearchgate.net Release of pro-apoptotic proteins from mitochondria and the formation of the apoptosome can also be involved in the induction of apoptosis. mdpi.comresearchgate.net

While the precise mechanisms by which this compound or its derivatives induce apoptosis are not extensively detailed in the provided information, the reported ability of related indoloquinolizidine derivatives to induce apoptosis in leukemia cells underscores the potential for this compound to exert similar effects. researchgate.net

Ion Channel Modulation in Excitable Cells

Ion channels are crucial for regulating the electrical activity of excitable cells, such as neurons and cardiomyocytes. researchgate.netnih.govnih.gov Modulation of ion channel function can have significant impacts on cellular excitability and signaling. researchgate.netnih.gov

Certain indoloquinolizidine alkaloids, structurally related to this compound, have been shown to inhibit multiple ion channels. researchgate.netub.edu Dihydrocorynantheine (B1227059), a derivative, has been reported to modulate ion channels in cardiac muscle, contributing to its antiarrhythmic properties. This modulation can involve effects on voltage-gated sodium, potassium, and calcium channels. nih.gov

Furthermore, some alkaloids can influence ion channels indirectly by altering the physical properties of cell membranes. frontiersin.org Changes in membrane stiffness or dipole potential induced by alkaloid adsorption can affect the functioning of membrane-embedded proteins, including ion channels. frontiersin.org

The reported ion channel modulation by this compound derivatives suggests a potential mechanism for their observed biological effects, particularly in excitable tissues.

Here is a table summarizing reported ion channel modulation by this compound derivatives:

| Compound Class | Cell Type/System Affected | Reported Effect | Potential Mechanism (where reported) |

| Indoloquinolizidines | Various (excitable cells) | Inhibition of multiple ion channels researchgate.netub.edu | Direct interaction or membrane effects frontiersin.org |

| Dihydrocorynantheine | Cardiac Muscle | Modulation of ion channels | Not specified in detail |

Advanced Analytical Methodologies for Corynantheal Research

Isolation and Purification Techniques

Isolating and purifying corynantheal from natural sources or reaction mixtures often involves chromatographic methods that exploit its specific physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and analysis of alkaloids, including this compound and other Cinchona alkaloids. Reversed-phase HPLC, typically employing C18 stationary phases, is a common method. Mobile phases often consist of mixtures of aqueous buffers (such as potassium phosphate (B84403) or sodium acetate) and organic solvents like acetonitrile (B52724) or tetrahydrofuran. UV detection is frequently used, although mass spectrometry (MS) detection offers enhanced specificity. wikipedia.orgwikipedia.org

HPLC methods have been developed for the separation of this compound alongside other related alkaloids like quinamine, cinchonamine, cinchonine, cinchonidine, quinidine (B1679956), and quinine (B1679958). wikipedia.org For instance, one method utilized a mobile phase of 0.1 M potassium phosphate buffer (pH 3.0)-acetonitrile (85:15) with the addition of hexylamine, phosphoric acid to adjust pH, and tetrahydrofuran. wikipedia.org Another reversed-phase eluent mentioned is 1 M sodium acetate (B1210297) buffer-acetonitrile-tetrahydrofuran (80:20:5) at pH 5.5–6.0, which proved necessary for separating compounds like cinchoninone (B1261553). wikipedia.org

Semi-preparative HPLC is also employed for the purification of compounds after initial extraction and separation steps. wikipedia.orgwikipedia.org While reversed-phase HPLC is prevalent, researchers note that precautions are necessary due to potential silanophilic interactions between alkaloids and the column surface, which can negatively impact peak shape and resolution. wikipedia.org Varying mobile phase pH or using alternative stationary phases can help achieve different selectivity in separations. wikipedia.org

Thin-Layer Chromatography (TLC) serves as a simple and cost-effective analytical method often used for the qualitative analysis of alkaloids. wikipedia.org High-Performance Thin-Layer Chromatography (HPTLC) represents an advancement of TLC, offering improved separation efficiency, higher sensitivity, and better reproducibility. mims.comguidetopharmacology.orguni.lu

HPTLC is a powerful analytical tool for the analysis of various chemical substances, including phytochemicals and biological samples. mims.comguidetopharmacology.org It allows for the simultaneous separation of multiple samples on a single plate, leading to time and solvent savings. guidetopharmacology.org HPTLC can be applied for qualitative and quantitative analysis, as well as for fingerprinting of complex mixtures. guidetopharmacology.orguni.lu The technique relies on the principle of adsorption and partitioning, where components separate based on their differential affinities for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. uni.lu HPTLC utilizes pre-coated plates with smaller, more uniform particle sizes compared to traditional TLC, resulting in enhanced resolution. mims.comuni.lu Sample application is often automated in HPTLC, and development times are typically shorter. mims.com The coupling of HPTLC with mass spectrometry allows for the verification of the chemical structure of separated analytes. cdutcm.edu.cn

Effective sample preparation and extraction are critical initial steps when dealing with complex biological matrices containing this compound. Alkaloid extraction protocols are generally based on the basic nature of these compounds. nih.govplantaedb.com A typical approach involves the basification of the matrix, followed by extraction with a suitable organic solvent. nih.govfishersci.ca This process converts alkaloid salts into their free base forms, which are generally more soluble in organic solvents. plantaedb.com

A more selective extraction can be achieved through a multistep acid-base extraction procedure. nih.govfishersci.ca This typically involves preparing a crude extract using a solvent, followed by pH adjustments and extraction steps to isolate the alkaloids. nih.govfishersci.ca For instance, initial extraction with dilute acid water can be used, followed by basification and extraction with a lipophilic organic solvent. fishersci.ca Solvent extraction (SE) is a commonly applied pre-treatment method for isolating natural products and alkaloids from complex samples. fishersci.cabmrb.io Solid-phase extraction (SPE) is another widely used technique for the extraction and purification of natural products, involving the selective retention and elution of target compounds from a solid sorbent bed. fishersci.cabmrb.io Methanol extraction has been used for preparing extracts from plant material containing this compound and related compounds for subsequent analysis. wikipedia.org Following extraction, samples are often concentrated by evaporation and redissolved in a suitable solvent, such as the HPLC mobile phase, for chromatographic analysis. nih.gov

Structural Elucidation and Characterization Methods

Once isolated and purified, the structure of this compound is determined and confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the comprehensive structural characterization of organic compounds like this compound. Both 1H NMR and 13C NMR provide detailed information about the atoms within the molecule and their connectivity. researchgate.netnih.govnih.gov

1H NMR spectroscopy is routinely used to obtain information on the types of protons present, their chemical environments (indicated by chemical shifts), their coupling interactions with neighboring protons (revealed by splitting patterns and coupling constants), and their relative numbers (determined by integration). nih.govnih.govcenmed.com These data are crucial for assigning specific protons to different parts of the this compound structure.

In addition to standard 1H NMR, two-dimensional NMR techniques like Nuclear Overhauser Effect SpectroscopY (NOESY) are invaluable for structural elucidation and conformational analysis. nih.govfishersci.secenmed.com NOESY experiments reveal through-space correlations between protons that are spatially close to each other, even if they are not directly bonded or coupled through a few bonds. nih.govcenmed.com This spatial information is critical for confirming the stereochemistry and understanding the three-dimensional arrangement of atoms in a molecule. Low-temperature 1H NMR and NOESY experiments have been applied to study the conformational equilibrium and energy barriers to rotation in related indole (B1671886) alkaloids like corynantheine (B231211) and dihydrocorynantheine (B1227059), demonstrating the utility of these methods for understanding the dynamic aspects of these structures. nih.gov 1D NOESY with presaturation is also a common method used in NMR-based metabolomics for suppressing the signal from water, particularly relevant for analyzing samples from biological sources like plants. fishersci.se

Mass Spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and confirmation. Various MS techniques, often coupled with chromatography, are employed. wikipedia.orgnih.govnih.govuni.luwikidata.orgmims.comfishersci.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. wikidata.orgsigmaaldrich.comuni.luuni.luwikipedia.org LC-MS is particularly useful for analyzing non-volatile or thermally labile compounds, while GC-MS is suitable for volatile or semi-volatile substances. sigmaaldrich.com These techniques are widely used for the profiling and identification of alkaloids in complex mixtures. wikipedia.org

Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of selected ions and analysis of the resulting fragment ions. LC-MS/MS is a powerful tool for the analysis of complex sample matrices and provides increased selectivity and sensitivity compared to single-stage MS. wikidata.orguni.lu It is used for the confirmation and profiling of target compounds. Putative MS/MS fragments of this compound and its derivatives, such as dihydrothis compound, have been identified, providing characteristic fragmentation patterns that aid in their identification. wikipedia.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds when exposed to infrared radiation. utdallas.edu, bellevuecollege.edu Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. utdallas.edu, libretexts.org For this compound (C₁₉H₂₂N₂O), IR spectroscopy can provide information about the presence of key functional groups such as the aldehyde carbonyl (C=O), C-H bonds in aromatic and aliphatic regions, and N-H bonds if present in a secondary amine form within the indole ring. , libretexts.org, masterorganicchemistry.com

The carbonyl group of the aldehyde moiety is expected to show a strong absorption band in the characteristic carbonyl stretching region, typically around 1700-1740 cm⁻¹. utdallas.edu, masterorganicchemistry.com The C-H stretching vibrations from the aromatic rings would appear above 3000 cm⁻¹, while those from aliphatic CH₂, and CH₃ groups would be observed below 3000 cm⁻¹. libretexts.org, masterorganicchemistry.com The indole N-H stretch, if detectable, would typically appear as a broader band in the region of 3100-3500 cm⁻¹. utdallas.edu While IR spectroscopy is excellent for identifying functional groups and can serve as a molecular fingerprint for comparing samples, it does not provide complete structural elucidation on its own and is often used in conjunction with other spectroscopic techniques. utdallas.edu, masterorganicchemistry.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemical configuration of chiral centers. veranova.com, researchgate.net This technique relies on the diffraction pattern produced when X-rays interact with the electrons of a crystal lattice. researchgate.net The absolute stereochemical configuration of this compound has been established as (2R,3R,12bS), indicating the spatial arrangement of substituents at its three defined stereocenters.

While X-ray crystallography provides the most definitive confirmation of stereochemistry and molecular architecture, current literature searches indicate limited availability of specific X-ray crystallographic data for this compound. Challenges in obtaining suitable crystals for X-ray diffraction analysis or limitations in published research may contribute to this. The absence of readily available crystallographic data presents an opportunity for future structural studies to validate computational models and provide precise bond parameters. X-ray crystallography is particularly powerful for determining the absolute configuration of chiral compounds, even those containing only light atoms, by analyzing anomalous dispersion effects, although this can be more challenging for such compounds. researchgate.net

Quantitative Analysis and Metabolomics of this compound

Quantitative analysis and metabolomics approaches are crucial for determining the amount of this compound present in various samples and understanding its metabolic pathways and fate within biological systems.

Development and Validation of HPLC Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. journalbji.com, pensoft.net, researchgate.net The development and validation of HPLC methods for this compound are essential to accurately measure its concentration in plant extracts, biological fluids, or other relevant matrices. Method validation, typically following guidelines from organizations like the International Conference on Harmonisation (ICH), ensures the method is suitable for its intended purpose by evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). journalbji.com, pensoft.net, researchgate.net, researchgate.net

A validated HPLC method for this compound would involve optimizing chromatographic conditions, including the stationary phase (e.g., C18 or C8 column), mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile), flow rate, and detection wavelength (often in the UV range). journalbji.com, pensoft.net, researchgate.net, nih.gov Validation would demonstrate that the method can accurately and reproducibly quantify this compound within a specific concentration range, is not significantly affected by small variations in parameters (robustness), and can selectively detect this compound in the presence of other compounds in the sample (specificity). journalbji.com, pensoft.net, researchgate.net, researchgate.net

Isotope Tracing and Stable Isotope Labeling for Metabolic Flux Analysis

Isotope tracing using stable isotopes such as ¹³C, ¹⁵N, or ²H is a powerful technique for studying metabolic pathways and quantifying metabolic fluxes, which are the rates at which metabolites are interconverted within a biological system. mdpi.com, creative-proteomics.com, nih.gov, nih.gov By introducing a substrate labeled with a stable isotope into a biological system and tracking the incorporation of the label into downstream metabolites over time, researchers can gain insights into nutrient utilization, energy production, and biosynthesis pathways. mdpi.com, creative-proteomics.com, nih.gov

For this compound, stable isotope labeling could be applied to study its biosynthesis in plants or its metabolism in cellular systems. By providing labeled precursors, researchers can trace the atoms through the enzymatic reactions that lead to this compound formation or its degradation and transformation into other compounds. mdpi.com, nih.gov Metabolic flux analysis (MFA) utilizes the measured isotope labeling patterns of metabolites to infer the rates of metabolic reactions. nih.gov, biorxiv.org This approach can help to understand the dynamic state of this compound metabolism and identify key enzymatic steps or pathways involved. nih.gov, biorxiv.org, nih.gov While traditionally complex, advancements, including machine learning approaches, are being developed to streamline metabolic flux quantitation from isotope tracing data. biorxiv.org

Untargeted and Targeted Metabolomics Approaches in Plant and Cellular Studies

Metabolomics is the comprehensive study of all metabolites present in a biological system. nih.gov, frontiersin.org It can be broadly classified into untargeted and targeted approaches. mdpi.com, frontiersin.org Untargeted metabolomics aims to measure as many metabolites as possible in a sample to get a global metabolic profile, including unknown compounds. mdpi.com, frontiersin.org, nih.gov Targeted metabolomics, on the other hand, focuses on the quantitative analysis of specific, predefined metabolites. mdpi.com, frontiersin.org

Both untargeted and targeted metabolomics approaches are valuable for studying this compound in plant and cellular systems. Untargeted metabolomics can be used to discover novel pathways related to this compound biosynthesis or degradation, identify potential precursors or derivatives, and understand how its levels change in response to various stimuli or conditions. mdpi.com, nih.gov, nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass analyzers like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), are commonly used for untargeted metabolomics in plant extracts, allowing for the simultaneous detection of thousands of metabolite signals. nih.gov, nih.gov Targeted metabolomics allows for the precise quantification of this compound and related compounds, which is essential for studying its accumulation in different plant tissues or its concentration in cellular experiments. mdpi.com, frontiersin.org These metabolomic approaches, often used in combination, provide a comprehensive view of this compound within the complex metabolic network of the organism. mdpi.com, frontiersin.org Studies in plants, for instance, utilize metabolomics to understand responses to environmental factors and identify stress-responsive metabolites. frontiersin.org, nih.gov

Computational and Spectroscopic Approaches for Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are powerful tools for exploring the conformational landscape of molecules and predicting their preferred conformations and energies. unipi.it, chemrxiv.org Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide experimental data that can be used to validate computational models and gain insights into molecular conformation in solution. , diva-portal.org, nih.gov, chemrxiv.org

For this compound, computational modeling has been used to characterize its three-dimensional structure and reveal important conformational preferences that can influence its chemical reactivity and potential biological activity. The rigid nature of its tetracyclic framework contributes to restricted rotation around certain bonds, impacting its spectroscopic properties. NMR spectroscopy provides detailed structural information, including chemical shifts and coupling patterns, which are consistent with the proposed molecular structure and stereochemical configuration. Conformational analysis based on NMR data suggests that this compound adopts a preferred three-dimensional arrangement that minimizes steric interactions while maintaining the integrity of its fused ring systems. The integration of computational predictions with experimental spectroscopic data, such as NMR coupling constants, allows for a more precise understanding of the conformational ensemble of flexible molecules. diva-portal.org, chemrxiv.org

Future Research Directions and Translational Perspectives for Corynantheal

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

Understanding the complete biosynthetic pathway of corynantheal is a critical area for future research. While some steps in the biosynthesis of related monoterpene indole (B1671886) alkaloids (MIAs), such as quinine (B1679958) and dihydrothis compound, have been investigated, the specific enzymatic machinery and intermediate steps leading directly to this compound require further elucidation.

Current research suggests that this compound is an early intermediate in the biosynthesis of certain alkaloids, potentially derived from strictosidine (B192452) aglycone. acs.orgresearchgate.net Studies on quinine biosynthesis, for instance, have identified enzymes like medium-chain alcohol dehydrogenase (CpDCS) and esterase (CpDCE) involved in the formation of dihydrothis compound from strictosidine aglycone. acs.orgresearchgate.net It is hypothesized that a similar reductive and decarboxylation process from strictosidine aglycone could lead to this compound. acs.org

Future research should focus on:

Identifying and characterizing the specific enzymes responsible for each step in the conversion of central MIA precursors, like strictosidine aglycone, to this compound. This could involve transcriptomic and metabolomic analyses of plants known to produce this compound, followed by enzyme isolation and functional characterization. acs.orgresearchgate.net

Investigating the potential branching points in MIA biosynthesis where the pathway diverges towards this compound versus other related alkaloids. Understanding these regulatory points could be crucial for controlling in vivo production.

Determining the genes encoding these undiscovered enzymes. This knowledge is essential for metabolic engineering efforts.

Table 1: Proposed Early Biosynthetic Intermediates and Related Enzymes

| Intermediate | Proposed Precursor | Putative Enzyme Class Involved | Related Alkaloid Pathway | Source |

| This compound | Strictosidine aglycone | Reductase, Esterase | Quinine, related MIAs | acs.orgresearchgate.net |

| Dihydrothis compound | Strictosidine aglycone | Medium-chain alcohol dehydrogenase (CpDCS), Esterase (CpDCE) | Quinine | acs.orgresearchgate.net |

| Strictosidine aglycone | Strictosidine | Strictosidine glucosidase | Most MIAs | acs.orgresearchgate.net |

Advanced Biocatalysis and Metabolic Engineering for Enhanced Production

The increasing demand for natural products like this compound necessitates the development of sustainable and efficient production methods. Advanced biocatalysis and metabolic engineering offer promising avenues to enhance this compound yield.

Metabolic engineering involves modifying cellular pathways to optimize the production of a desired compound. rpi.edu This can include introducing genes for enzymes from the this compound biosynthetic pathway into suitable host organisms (e.g., yeast, bacteria, or plant cell cultures) or enhancing the activity of native enzymes. rpi.edu Biocatalysis, on the other hand, utilizes enzymes or whole cells as catalysts for specific chemical transformations. rpi.edu

Future research in this area should focus on:

Developing engineered microbial or plant cell factory systems for the heterologous production of this compound. This requires the successful transfer and expression of the newly discovered biosynthetic genes.

Optimizing fermentation conditions and genetic circuits in engineered hosts to maximize this compound titer and yield.

Exploring the use of isolated or immobilized enzymes for the in vitro synthesis of this compound from readily available precursors, potentially offering greater control and efficiency.

Applying synthetic biology principles to design novel pathways for this compound production or to create biocatalysts with enhanced activity and specificity. rpi.edu

Rational Design of this compound Analogs for Targeted Mechanistic Studies

Understanding the relationship between the structure of this compound and its biological activities (Structure-Activity Relationship - SAR) is crucial for developing it as a research tool or potential therapeutic lead. Rational design of analogs involves creating modified versions of this compound with specific structural changes to probe how these alterations affect its interactions with biological targets. researchgate.netnih.govrsc.org

Future research should involve:

Synthesizing a library of this compound analogs with targeted modifications to different parts of the molecule, such as the aldehyde group, the indole ring, or the quinuclizidine core.

Employing computational modeling techniques, such as molecular docking and dynamics simulations, to predict how these analogs might interact with potential biological targets.

Systematically evaluating the biological activities of these analogs in relevant in vitro assays to establish clear SARs. This data can inform the design of more potent and selective compounds for specific research applications. researchgate.netnih.govrsc.org

Table 2: Examples of Structural Modifications for Analog Design

| Modified Feature | Potential Impact on Activity | Research Goal |

| Aldehyde group | Reactivity, interaction with nucleophiles | Probing covalent binding, Schiff base formation |

| Indole nitrogen | Hydrogen bonding, electronic properties | Modulating receptor binding |

| Stereochemistry at key centers | Chirality-dependent binding and activity | Determining stereospecific interactions |

| Substituents on aromatic rings | Lipophilicity, electronic effects, steric bulk | Optimizing pharmacokinetic properties, target affinity |

High-Throughput Screening and Lead Compound Identification for Research Tools

High-throughput screening (HTS) is a powerful approach for rapidly evaluating large libraries of compounds for a specific biological activity. mdpi.combmglabtech.comcorning.comnih.gov Applying HTS to this compound and its analogs can accelerate the identification of compounds with desirable properties for use as research tools.

Future research should utilize HTS to:

Screen libraries of this compound analogs and related compounds against a variety of biological targets potentially modulated by this class of alkaloids. This could include receptors, enzymes, or cellular pathways. bmglabtech.comnih.gov

Identify "hit" compounds that exhibit the desired activity and further validate them through dose-response studies and orthogonal assays. bmglabtech.com

Prioritize lead compounds based on their potency, selectivity, and preliminary druggability profiles for further in-depth mechanistic investigations. bmglabtech.com

Develop cell-based or biochemical assays suitable for HTS to efficiently screen large numbers of compounds. nih.gov

Integration of Omics Technologies for Comprehensive Understanding

Integrating data from various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic view of the biological systems that produce or are affected by this compound. pb.edu.plmdpi.commdpi.comfrontiersin.orgnih.gov This systems-level approach can reveal complex interactions and regulatory networks that are not apparent from studying individual components. mdpi.comnih.gov

Future research should integrate omics data to:

Gain a deeper understanding of the regulatory mechanisms controlling this compound biosynthesis in plants, potentially identifying transcription factors or signaling pathways involved. frontiersin.org

Investigate the cellular and molecular responses to this compound treatment in biological systems, identifying affected proteins, genes, and metabolic pathways. mdpi.commdpi.com

Identify potential biomarkers associated with this compound production or activity. mdpi.com

Utilize bioinformatics and computational tools to integrate and analyze large-scale omics datasets, generating hypotheses for further experimental validation. pb.edu.plmdpi.comnih.gov

Methodological Advancements in Analytical and Synthetic Chemistry for Alkaloids

Advancements in analytical and synthetic chemistry are crucial for facilitating research on this compound. Improved methods can enhance the efficiency of its isolation, purification, structural characterization, and synthesis.

Future research should focus on:

Developing more sensitive and selective analytical techniques (e.g., advanced chromatography and mass spectrometry methods) for the detection and quantification of this compound and its metabolites in complex biological matrices.

Improving synthetic routes to this compound and its analogs, aiming for higher yields, reduced costs, and increased sustainability. This could involve exploring novel catalytic methods, flow chemistry, or green chemistry approaches. rsc.org

Developing efficient methods for the chiral synthesis of this compound and its stereoisomers, as stereochemistry can significantly impact biological activity.

Applying hyphenated techniques and automation to streamline the process of alkaloid analysis and synthesis. eurekalert.org

常见问题

Q. How to ethically justify using animal models in this compound research?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design. Justify sample size via power analysis and minimize suffering through humane endpoints. Obtain approval from institutional animal care committees (IACUC) and cite compliance with NIH or EU Directive 2010/63 .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。